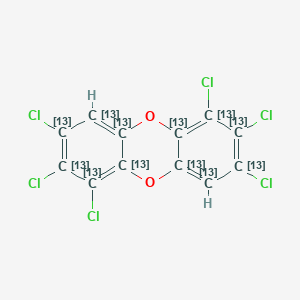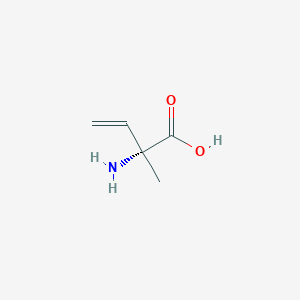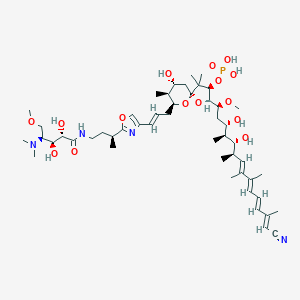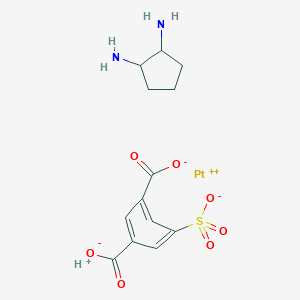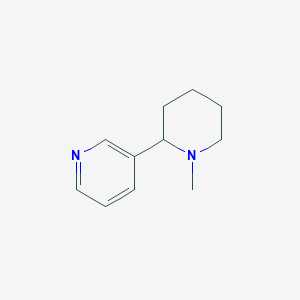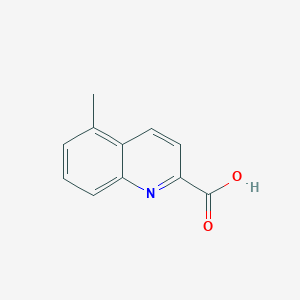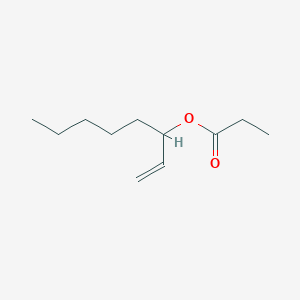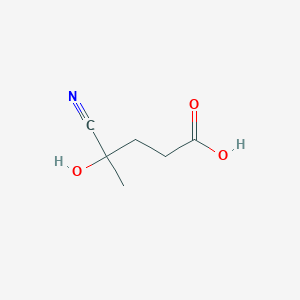![molecular formula C20H18F2N2O2S2 B024778 (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one CAS No. 109859-00-9](/img/structure/B24778.png)
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the thiazolidinone family, which has been extensively studied for their pharmacological properties. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are important areas of research that have been explored in recent years.
作用机制
The mechanism of action of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been demonstrated to improve insulin sensitivity, reduce inflammation, and prevent the development of atherosclerosis. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-aging properties.
实验室实验的优点和局限性
One of the advantages of using (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to have a strong affinity for PPARγ, which makes it an ideal tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have any adverse effects on the cells or tissues being studied.
未来方向
There are several future directions for research on (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and apoptosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases is an area of active research.
合成方法
The synthesis of (2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde with 2-mercaptoacetic acid to form 2-(3-fluorophenyl)-3-mercaptoacrylic acid. This intermediate is then reacted with 2-(3-fluorophenyl)-4-thiazolidinone to form the final product.
科学研究应用
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one has been used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
属性
CAS 编号 |
109859-00-9 |
|---|---|
产品名称 |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
分子式 |
C20H18F2N2O2S2 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-15-5-1-3-13(9-15)19-23(17(25)11-27-19)7-8-24-18(26)12-28-20(24)14-4-2-6-16(22)10-14/h1-6,9-10,19-20H,7-8,11-12H2/t19-,20-/m1/s1 |
InChI 键 |
PSTGWBZCEHGXTA-WOJBJXKFSA-N |
手性 SMILES |
C1C(=O)N([C@H](S1)C2=CC(=CC=C2)F)CCN3[C@H](SCC3=O)C4=CC(=CC=C4)F |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)CCN3C(SCC3=O)C4=CC(=CC=C4)F |
其他 CAS 编号 |
109886-94-4 |
同义词 |
(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-thiazolidi n-3-yl]ethyl]thiazolidin-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






